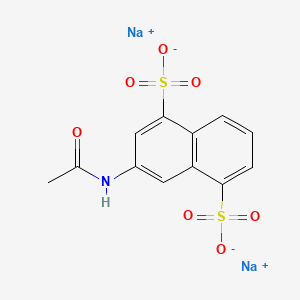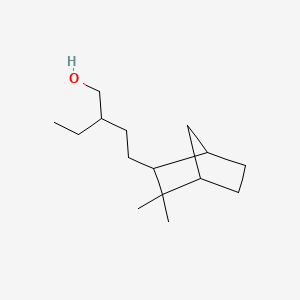
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a chlorophenyl group, and a pentanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the triazole intermediate.
Formation of the Pentanediol Backbone: The pentanediol backbone is constructed through a series of aldol condensation and reduction reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the chlorophenyl group can interact with cellular membranes, affecting their permeability and function. These interactions contribute to the compound’s biological activities, such as antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Pentanediol, 4-methyl-2-(4-bromophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2,3-Pentanediol, 4-methyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
107659-57-4 |
|---|---|
Fórmula molecular |
C14H18ClN3O2 |
Peso molecular |
295.76 g/mol |
Nombre IUPAC |
(2R,3R)-2-(4-chlorophenyl)-4-methyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |
InChI |
InChI=1S/C14H18ClN3O2/c1-10(2)13(19)14(20,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13,19-20H,7H2,1-2H3/t13-,14+/m1/s1 |
Clave InChI |
YFOSESWIEOHSDT-KGLIPLIRSA-N |
SMILES isomérico |
CC(C)[C@H]([C@](CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
SMILES canónico |
CC(C)C(C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)



